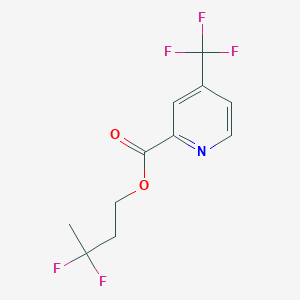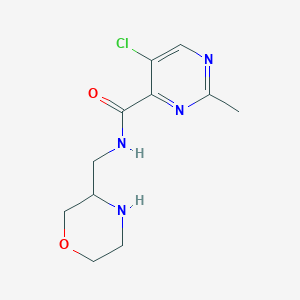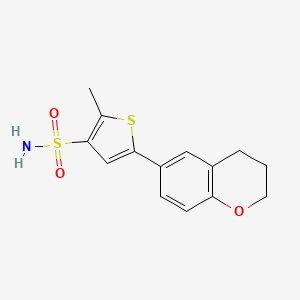
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins in the body, which are involved in various biological processes. This inhibition can lead to the modulation of specific biological pathways, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate can exhibit various biochemical and physiological effects. In medicinal chemistry, this compound has shown anti-inflammatory, anti-tumor, and neuroprotective effects. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules with specific properties. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate in lab experiments include its high purity, stability, and specificity. This compound can be synthesized in large quantities and can be easily purified through various methods. However, the limitations of using this compound include its potential toxicity and the need for specific handling and storage conditions.
Zukünftige Richtungen
The future directions for 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various scientific fields. In medicinal chemistry, this compound can be further studied for its potential as a drug candidate for the treatment of various diseases. In organic chemistry, this compound can be further studied for its potential as a building block for the synthesis of new molecules with specific properties. In material science, this compound can be further studied for its potential applications in the development of new materials with specific properties.
Conclusion:
In conclusion, 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has shown promising results in various scientific fields. This compound can be synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of new drugs, materials, and molecules with specific properties, which can have significant implications in various scientific fields.
Synthesemethoden
The synthesis of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with 3,3-difluorobutyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
The 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
Eigenschaften
IUPAC Name |
3,3-difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2/c1-10(12,13)3-5-19-9(18)8-6-7(2-4-17-8)11(14,15)16/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFDLGNWQUKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=NC=CC(=C1)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)